3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate
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Overview
Description
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.
Microwave irradiation: This method accelerates chemical reactions using microwave energy.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry approaches are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-benzothiazol-3-yl)-N-propyl-acetamide
- 3-(2-pyridyl)-benzothiazol-2-one
- N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate is unique due to its specific structural features and the presence of both benzothiazole and carbamate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
199172-87-7 |
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Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate |
InChI |
InChI=1S/C15H20N2O3S/c1-2-3-9-16-15(19)20-11-6-10-17-14(18)12-7-4-5-8-13(12)21-17/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,19) |
InChI Key |
WROVXHUSCQJEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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